N',N'-diethyl-N-(3-fluorophenyl)oxamide
Description
N',N'-Diethyl-N-(3-fluorophenyl)oxamide is an oxamide derivative characterized by a central oxalic acid-derived core with two ethyl groups attached to one nitrogen atom and a 3-fluorophenyl substituent on the adjacent nitrogen (Figure 1). Oxamides are known for their versatility in organic synthesis, pharmaceutical applications, and material science due to their amide linkages, which enable hydrogen bonding and interactions with biological targets .
Properties
IUPAC Name |
N',N'-diethyl-N-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-3-15(4-2)12(17)11(16)14-10-7-5-6-9(13)8-10/h5-8H,3-4H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBUDCJAQFHMRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(3-fluorophenyl)oxamide typically involves the reaction of diethyl oxalate with 3-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:
Diethyl oxalate+3-fluoroaniline→N’,N’-diethyl-N-(3-fluorophenyl)oxamide
Industrial Production Methods
On an industrial scale, the production of N’,N’-diethyl-N-(3-fluorophenyl)oxamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(3-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide group into amines or other reduced forms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with additional functional groups, while reduction can produce amines.
Scientific Research Applications
N’,N’-diethyl-N-(3-fluorophenyl)oxamide has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It finds applications in the synthesis of advanced materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism by which N’,N’-diethyl-N-(3-fluorophenyl)oxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxamide Derivatives
Oxamides exhibit diverse properties based on substituent groups. Below is a detailed comparison of N',N'-diethyl-N-(3-fluorophenyl)oxamide with key analogs:
Table 1: Structural and Functional Comparison of Oxamide Derivatives
Key Findings from Comparative Studies
Substituent-Driven Hydrophobicity :
- Ethyl groups (e.g., in N,N'-diethyloxamide) increase hydrophobicity compared to hydroxyethyl or methoxy substituents, making them suitable for lipid-rich environments .
- The 3-fluorophenyl group balances lipophilicity and hydrogen-bonding capacity, a trait shared with fluorinated analogs like N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide .
Biological Activity :
- Fluorophenyl-substituted oxamides (e.g., N'-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)oxamide) exhibit enhanced antimicrobial and anticancer activity due to fluorine’s electron-withdrawing effects, which stabilize drug-target interactions .
- Ethyl groups may reduce renal clearance, prolonging bioavailability, as seen in N,N'-diethyloxamide’s industrial applications .
Synthetic Flexibility :
- Substituents like hydroxyethyl or cyclopropyl enable tailored solubility and reactivity. For example, N',N'-bis(2-hydroxyethyl)oxamide’s solubility in polar solvents supports its use in catalysis , while cyclopropyl groups in N1-(3,3-diphenylpropyl)-N2-(2-fluorophenyl)oxalamide enhance steric control in binding pockets .
Spectroscopic Properties :
- Alkyl-substituted oxamides (e.g., tetraethyloxamide) show distinct UV absorption shifts (~5000–9500 cm⁻¹ red shift) compared to unsubstituted oxamides, influencing their photostability in material science .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
